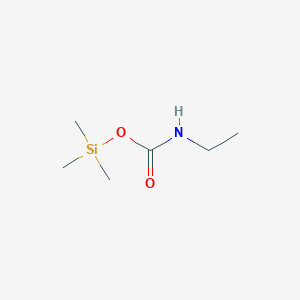

Trimethylsilyl ethylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

71889-62-8 |

|---|---|

Molecular Formula |

C6H15NO2Si |

Molecular Weight |

161.27 g/mol |

IUPAC Name |

trimethylsilyl N-ethylcarbamate |

InChI |

InChI=1S/C6H15NO2Si/c1-5-7-6(8)9-10(2,3)4/h5H2,1-4H3,(H,7,8) |

InChI Key |

PGAJYUDRKAPMPA-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of Trimethylsilyl Ethylcarbamate

Desilylation Reaction Mechanisms

The removal of the Teoc group, a process known as desilylation, is a key step in synthetic sequences where it is employed. The mechanism of this reaction is influenced by several factors, including the nature of the cleavage reagent, solvent, and temperature.

Nucleophilic Cleavage Pathways, including Fluoride-Assisted Desilylation

The most common method for the deprotection of the Teoc group involves fluoride-induced β-elimination. chem-station.comhighfine.com Fluoride (B91410) ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), tetraethylammonium (B1195904) fluoride (TEAF), or hydrogen fluoride (HF), exhibit a high affinity for the silicon atom of the trimethylsilyl (B98337) group. highfine.comhighfine.com

The reaction mechanism proceeds through a nucleophilic attack of the fluoride ion on the silicon atom. This attack forms a pentacoordinate silicon intermediate, which then triggers a β-elimination cascade. This process results in the release of the free amine, along with ethylene, carbon dioxide, and trimethylsilyl fluoride (Me3SiF). chem-station.com

While fluoride-mediated cleavage is prevalent, Lewis acids have also been employed for Teoc removal, particularly in cases where fluoride reagents are less effective. umich.edu For instance, zinc bromide (ZnBr2) in a mixture of nitromethane (B149229) and isopropanol (B130326) can facilitate the deprotection. umich.edu In some instances, moderately strong acids like trifluoroacetic acid (TFA) can also cleave the Teoc group. wikidot.com

It is noteworthy that the 2,2,2-trichloroethoxycarbonyl (Troc) group, another protective group, can also be removed by TBAF under mild conditions. researchgate.net

Solvent and Temperature Effects on Desilylation Kinetics

The rate of desilylation is significantly influenced by the choice of solvent and the reaction temperature. Studies have shown a clear dependence of the reaction rate on the solvent's polarity. udayton.edu For example, desilylation reactions are consistently faster in more polar solvents like N,N-dimethylformamide (DMF) compared to less polar solvents such as acetonitrile. udayton.edu

Temperature also plays a critical role. In one study, the desilylation of a particular compound in DMF was complete in 30 minutes at -15°C, whereas in acetonitrile, it required 16 hours at +10°C to achieve completion. udayton.edu This pronounced effect underscores the importance of optimizing both solvent and temperature for efficient Teoc group removal. udayton.edunih.gov

Orthogonal Deprotection Strategies

A significant advantage of the Teoc group is its orthogonality to many other common protecting groups. wikidot.comnumberanalytics.com Orthogonal protection refers to the use of protecting groups with distinct removal conditions, allowing for the selective deprotection of one group without affecting others. numberanalytics.com

The Teoc group is stable under conditions used to remove several other protecting groups, including:

Fmoc (Fluorenylmethyloxycarbonyl): The Teoc group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal. wikidot.com

Alloc (Allyloxycarbonyl): The Teoc group is not affected by the palladium-catalyzed conditions used to cleave the Alloc group. wikidot.comnih.gov

Cbz (Benzyloxycarbonyl): The Teoc group is resistant to the catalytic hydrogenation conditions used for Cbz deprotection. chem-station.comnih.gov

Conversely, the fluoride-mediated removal of the Teoc group does not affect Boc (tert-butoxycarbonyl) protecting groups. wikidot.com However, the Teoc group is generally not stable to the acidic conditions required for Boc removal, such as treatment with strong acids like TFA. wikidot.comnih.gov This selective reactivity allows for intricate synthetic strategies involving multiple protecting groups. numberanalytics.com

Role as a Protecting Group (Teoc Group) in Nitrogen Functionality

The Teoc group is widely utilized for the protection of primary and secondary amines in a variety of synthetic contexts, including peptide synthesis and the preparation of complex molecules. highfine.comnih.gov

Selective Introduction and Removal Conditions for N-Protection

The Teoc group is typically introduced by reacting an amine with a Teoc-donating reagent in the presence of a base. highfine.com Common reagents for this purpose include:

Teoc-Cl (2-(Trimethylsilyl)ethyl Chloroformate) highfine.com

Teoc-OSu (N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide) chem-station.comtcichemicals.com

Teoc-OBt (1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole) highfine.comtcichemicals.com

Teoc-NT (2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate) chem-station.comtcichemicals.com

The choice of base can range from organic bases like pyridine (B92270) and triethylamine (B128534) to inorganic bases such as sodium bicarbonate. chem-station.comhighfine.com The Sodeoka reagent (Teoc-NT) is particularly useful as the nitrotriazole byproduct is often insoluble and can be removed by simple filtration. chem-station.comtcichemicals.com

As discussed previously, the removal of the Teoc group is most commonly achieved with fluoride reagents. chem-station.com The mildness and specificity of this deprotection method are key advantages. tcichemicals.com

Stability and Compatibility with Diverse Synthetic Transformations

The Teoc group exhibits remarkable stability towards a wide range of reaction conditions, making it a robust protecting group. chem-station.comhighfine.com It is generally stable to:

Acidic conditions (though sensitive to strong acids like TFA) highfine.comwikidot.com

Most alkaline conditions highfine.com

Catalytic hydrogenation chem-station.com

Reductive conditions chem-station.com

Nucleophilic attack (other than fluoride) chem-station.com

This stability allows for the execution of various synthetic transformations on a molecule containing a Teoc-protected amine without affecting the protecting group. researchgate.net For instance, the N-Teoc protecting group has been shown to be stable during the selective hydrolysis of ester functions under both acidic and basic conditions. nih.gov

Comparative Studies with Other Silyl-Based Protecting Groups

The 2-(trimethylsilyl)ethylcarbamate (Teoc) protecting group is a valuable tool in organic synthesis, particularly for the protection of amines. Its stability and cleavage conditions are often compared to other silyl-based and common amine protecting groups to determine its suitability for a specific synthetic strategy.

The stability of silyl (B83357) ether protecting groups towards acidic and basic conditions generally increases with steric bulk. scribd.com For instance, the order of stability towards acidic media is typically Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). scribd.com A similar trend is observed under basic conditions. scribd.com While Teoc is a carbamate (B1207046) and not a silyl ether, the silicon group influences its reactivity. The Teoc group is generally stable to mild acid and base, offering a different reactivity profile compared to more labile groups like TMS or more robust groups like TBS. numberanalytics.comuh.edu

Deprotection of silyl groups is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). harvard.edu The strength of the Si-F bond, which is significantly stronger than the Si-O bond, drives this cleavage. harvard.edu The Teoc group is also susceptible to cleavage by fluoride ions. uh.edu

A key distinction between Teoc and other silyl protecting groups lies in its removal mechanism, which does not simply unmask the amine but proceeds through a unique elimination pathway. This characteristic provides orthogonality, meaning one group can be removed without affecting another, a crucial concept in complex molecule synthesis. scribd.com For example, the selective deprotection of a Teoc group in the presence of a TIPS group can be achieved using fluoride, while the TIPS group would require harsher conditions for removal. rsc.org

Compared to widely used carbamate protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), the Teoc group offers an alternative deprotection strategy. harvard.edu Boc is acid-labile, and Cbz is typically removed by hydrogenolysis. The fluoride-mediated removal of the Teoc group provides a mild and orthogonal method for deprotection, which is advantageous when acidic or reductive conditions are incompatible with other functional groups in the molecule.

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions |

| 2-(Trimethylsilyl)ethylcarbamate | Teoc | Fluoride ion (e.g., TBAF), TFA uh.edu |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| Trimethylsilyl | TMS | Mild acid, fluoride ion scribd.com |

| tert-Butyldimethylsilyl | TBS | Acid, fluoride ion numberanalytics.comgelest.com |

Reactivity in Carbon-Carbon Bond Forming Reactions

The application of silyl-containing compounds in carbon-carbon bond forming reactions is a cornerstone of modern organic synthesis. While trimethylsilyl ethylcarbamate is primarily recognized as a protecting group, its structural elements can participate in or influence various C-C bond formations.

The addition of silicon-based reagents to carbonyl compounds is a well-established method for forming carbon-carbon bonds. For instance, the reaction of allyltrimethylsilane (B147118) with aldehydes, initiated by a fluoride source, is a classic example. rcsi.com Similarly, ethyl 2-(trimethylsilyl)acetate can be added to aldehydes and ketones to form β-hydroxy esters. rcsi.com These reactions often proceed through the activation of the silicon-carbon bond by a nucleophilic catalyst, such as a fluoride ion or a tailored tetrabutylammonium salt. rcsi.com

While direct participation of the this compound group in such additions is not its primary role, the presence of the Teoc group on a molecule can influence the stereochemical outcome or reactivity of nearby functional groups involved in additions to carbonyls. The steric bulk and electronic nature of the Teoc group can direct the approach of nucleophiles or electrophiles.

Furthermore, related silyl enol ethers are key intermediates in reactions like the Mukaiyama aldol (B89426) addition, where they add to carbonyl compounds to form β-hydroxy ketones or esters. wikipedia.org The formation of silyl enol ethers from enolizable carbonyl compounds can be directed to yield either the kinetic or thermodynamic product based on the choice of base and reaction conditions. wikipedia.org

Olefination reactions, which convert carbonyl compounds into alkenes, are fundamental in organic synthesis. numberanalytics.com The Peterson olefination, for example, utilizes α-silyl carbanions which react with aldehydes and ketones to form β-hydroxysilanes. These intermediates can then be eliminated under acidic or basic conditions to yield the corresponding alkene. The stereochemical outcome of the elimination can often be controlled.

Another significant olefination method is the Tebbe reaction, which employs a titanium-based reagent to convert carbonyls, including esters, into alkenes. numberanalytics.com While not directly involving this compound, the principles of using organometallic reagents to achieve C=C bond formation are central.

In the context of this compound, research has shown that conditions can be tailored for olefination. For example, the use of specific tetrabutylammonium activators with ethyl 2-(trimethylsilyl)acetate can lead to the formation of α,β-unsaturated esters from aldehydes, proceeding through a silylated β-hydroxy ester intermediate followed by elimination. rcsi.com

Tetrabutylammonium salts, particularly tetrabutylammonium fluoride (TBAF), are widely used to activate silicon-containing reagents and to deprotect silyl groups. harvard.eduthieme-connect.de The fluoride ion acts as a potent nucleophile towards the silicon atom, forming a hypervalent silicon intermediate that enhances the reactivity of the attached organic moiety.

In the context of this compound, TBAF is a standard reagent for deprotection. uh.edu The reaction is believed to proceed via attack of the fluoride ion on the silicon atom, which initiates an elimination cascade, releasing the free amine, carbon dioxide, and ethene.

Beyond deprotection, tailored tetrabutylammonium reagents can control the reactivity of silyl compounds in C-C bond forming reactions. For example, tetrabutylammonium acetate (B1210297) (Bu₄NOAc) has been used as a mild activator for the addition of ethyl 2-(trimethylsilyl)acetate to aldehydes, yielding β-hydroxy esters. rcsi.com In contrast, a different activator, tetrabutylammonium trimethylsilyloxide (Bu₄NOTMS), can promote the subsequent elimination to form the α,β-unsaturated ester. rcsi.com This demonstrates that the choice of the tetrabutylammonium counter-ion is crucial for directing the reaction pathway. The use of tetrabutylammonium iodide (TBAI) has also been noted to minimize overalkylation and stabilize carbamate anions in certain reactions. nih.gov

N-Nitrosation Chemistry and Subsequent Rearrangements

The nitrosation of secondary amines and related compounds to form N-nitrosamines is a significant reaction, often studied due to the biological activity of the products. europa.eu Secondary amines are generally the most reactive towards nitrosating agents. europa.eu The kinetics of nitrosation are heavily influenced by the acid-base equilibria of both the amine and the nitrosating agent, typically formed from nitrous acid. europa.eu

N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates have been synthesized and their structures and reactivity studied. udayton.edu These compounds can be prepared from the corresponding N-2-(trimethylsilyl)ethylcarbamates. udayton.edu X-ray crystallographic studies of compounds like 1-adamantyl N-nitroso-N-(2-trimethylsilyl)ethyl carbamate have shown that the N-nitrosocarbamate substructure is nearly planar. udayton.edu

A key reaction of these N-nitroso compounds is their rearrangement and decomposition. For instance, the thermal decomposition of N-nitrosourethane anions and their O-alkylated derivatives can proceed in a concerted fashion through a four-membered cyclic transition state. udayton.edu

The trimethylsilyl ethyl (TMSE) group in these structures can be cleaved under relatively mild conditions, for example, using fluoride ions. udayton.edu This cleavage is facilitated because secondary N-nitrosocarbamate anions are stabilized by resonance and charge delocalization, making the TMSE group a suitable protecting group that can be removed when desired. udayton.edu

Amide Resonance and Conformational Analysis in Carbamate Structures

The carbamate group (–NHCO₂–) is a hybrid of an amide and an ester and is a key structural motif in many molecules. nih.govacs.org A critical feature of carbamates is the delocalization of the nitrogen lone pair into the carbonyl group, a phenomenon known as amide resonance. nih.govacs.org This gives the C–N bond partial double-bond character, restricting rotation and influencing the molecule's conformation. nih.govacs.org The amide resonance in carbamates is generally considered to be 3–4 kcal/mol lower than in amides due to electronic and steric effects from the additional oxygen atom. nih.gov

This restricted rotation leads to the existence of syn and anti conformations in carbamates. nih.govacs.org Generally, the anti rotamer is sterically and electrostatically favored by about 1.0–1.5 kcal/mol, although in some cases, such as with certain Boc-protected amino acids, the energy difference can be near zero, leading to a mixture of isomers. nih.gov The conformational preference is influenced by several factors including the nature of the substituents, solvent, concentration, and pH. nih.govacs.org

In the context of this compound (Teoc), both in silico conformational analysis and experimental studies have been used to understand its structural preferences. zenodo.org The Teoc protecting group, like other carbamates, imposes a degree of conformational restriction. acs.orgzenodo.org X-ray diffraction studies on related N-nitroso-N-(2-trimethylsilyl)ethylcarbamates have revealed that the 2-(trimethylsilyl)ethyl group typically adopts an anti conformation. udayton.edu This conformational control is vital as it can influence intermolecular and intramolecular interactions, which is particularly important in the design of bioactive molecules and molecular devices. nih.govacs.org

Computational and Theoretical Studies on Trimethylsilyl Ethylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), form the bedrock of modern computational analysis of molecular systems. tum.de These methods are used to solve the electronic structure of molecules, providing a fundamental understanding of their intrinsic properties. aps.org

DFT calculations are a cornerstone for investigating the electronic landscape of silyl (B83357) carbamates. researchgate.net Studies on N-substituted trimethylsilyl (B98337) carbamates (NTSCs) have revealed crucial details about their electronic structure. researchgate.net A key finding from molecular structure optimization at the MP2/DZ(2)P level is the presence of an unusually short distance between the silicon atom and the carbonyl oxygen (Si⋯O=C). researchgate.net This short distance suggests a "pseudo-pentacoordinated" character for the silicon atom, which is a significant deviation from a simple tetrahedral geometry. researchgate.net

This pseudo-pentacoordination is not just a geometric curiosity; it has profound implications for the molecule's electronic properties and reactivity. The interaction involves the delocalization of electron density, which can be analyzed by examining the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The nature of these orbitals dictates how the molecule interacts with other chemical species in reactions. The partial positive charge on the silicon atom and negative charge on the carbonyl oxygen are key electronic features that contribute to the molecule's reactivity profile. researchgate.netnd.edu

| Property | Description | Significance for Trimethylsilyl Ethylcarbamate |

| Si⋯O=C Distance | The through-space distance between the silicon atom and the carbonyl oxygen. | Computationally found to be unusually short, indicating a pseudo-pentacoordinated silicon center. researchgate.net |

| Si-O Bond Length | The length of the covalent bond between silicon and the ester oxygen. | Found to be unusually long in theoretical structures, suggesting a weakened bond that facilitates silylation reactions. researchgate.net |

| Charge Distribution | The allocation of partial positive and negative charges on the atoms within the molecule. | DFT calculations quantify the charge separation, highlighting the electrophilic nature of the silicon atom and the nucleophilic character of the carbonyl oxygen. nd.edu |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A key indicator of chemical reactivity and the energy required for electronic excitation. mdpi.com |

Like other carbamates, this compound can exist in different spatial arrangements, or conformations, due to rotation around its chemical bonds. nih.gov The most significant of these is the rotation around the C-N bond, which has a partial double-bond character due to resonance. This restricted rotation leads to the existence of syn and anti rotamers. nd.edunih.gov

The energy required to overcome this restriction is known as the rotational barrier. Computational studies are essential for calculating this barrier. For typical N-alkylcarbamates, this barrier is around 16 kcal/mol. nd.edu However, the nature of the substituents on the nitrogen and carbonyl groups can significantly alter this value. researchgate.net Computational results show that electron-withdrawing groups on the nitrogen atom can lower the rotational barrier by increasing the single-bond character of the C-N bond. nd.edu While specific data for this compound is not detailed in the provided sources, the principles derived from computational studies on analogous carbamates are directly applicable. The size and electronic nature of the trimethylsilyl group influence the conformational preferences and the energy landscape of the molecule.

| Compound Type | Typical C-N Rotational Barrier (kcal/mol) | Reference |

| N-Alkylcarbamate | ~16 | nd.edu |

| N-Phenylcarbamate | 12.3 - 12.5 | nd.edu |

| N-(2-Pyridyl)carbamate | 10.2 | nd.edu |

| N-(2-Pyrimidyl)carbamate | <9 | nd.edu |

Molecular Modeling and Simulation Approaches

Beyond static properties, molecular modeling is used to simulate chemical reactions, providing a dynamic picture of how molecules transform. These simulations are crucial for understanding reaction mechanisms and predicting chemical outcomes.

For silyl carbamates, a key reaction is the transfer of the silyl group to another molecule (silylation). Computational studies on the methanolysis of related N-silylated compounds have evaluated different potential reaction pathways. researchgate.net These studies help to confirm whether a proposed mechanism is energetically viable by calculating the activation energies for each step. For instance, a detailed computational mechanistic study can differentiate between possible pathways and identify the most favorable route for the reaction to proceed. researchgate.net

A major goal of computational chemistry is to predict how a molecule will react without performing the experiment. rsc.org For N-substituted trimethylsilyl carbamates, computational models have been developed to predict their "silylating power," or reactivity. researchgate.net

A predictive model was established that directly links ground-state structural parameters, which can be calculated using DFT, to the reactivity of the compound. researchgate.net This model posits that the high reactivity of these silylating agents is explained by two key structural features revealed in the computational models: the pseudo-pentacoordination at the silicon atom and the unusually long Si–O ester bond. researchgate.net A shorter Si⋯O=C distance and a longer Si-O bond length correlate with higher reactivity. researchgate.net Computational methods can also be used to predict stereoselectivity, as demonstrated in studies of Lewis acid-promoted lithiation of related amine derivatives, where the preferred abstraction of a specific proton was correctly predicted by calculating the energies of the competing pathways. researchgate.net

Structure-Reactivity Relationship Analysis through Computational Means

The analysis of structure-reactivity relationships aims to understand how a molecule's structure dictates its chemical behavior. cornell.eduupertis.ac.id Computational chemistry provides the quantitative data needed to establish these relationships firmly.

For N-substituted trimethylsilyl carbamates, the link between structure and reactivity is exceptionally clear. The concept of pseudo-pentacoordination, identified through X-ray analysis and confirmed by theoretical structure optimization, is the central theme. researchgate.net Computational studies have successfully established a correlation between the extent of this pseudo-pentacoordination and the reactivity of the compound. researchgate.net Specifically, a stronger interaction between the silicon and the carbonyl oxygen (i.e., a shorter Si⋯O distance) leads to a higher rate of reaction, such as hydrolysis. researchgate.net This was proven by correlating calculated structural parameters with experimentally measured reaction rate constants. researchgate.net This demonstrates the power of using computational means to derive fundamental principles that govern chemical reactivity.

| Compound Family | Structural Parameter | Correlation with Reactivity | Reference |

| N-Silylated Cyclic Ureas | Si⋯O Distance | A good correlation between increased reactivity (rate of hydrolysis) and a shorter Si⋯O distance was found. | researchgate.net |

| N-Substituted Trimethylsilyl Carbamates | Pseudo-pentacoordination at Silicon | A greater shift toward pseudo-pentacoordination is linked to higher silylating power. | researchgate.net |

| N-Substituted Trimethylsilyl Carbamates | Si-O Ester Bond Length | An unusually long bond length contributes to higher reactivity. | researchgate.net |

Advanced Analytical Techniques for Trimethylsilyl Ethylcarbamate Research

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in the analysis of trimethylsilyl (B98337) ethylcarbamate, offering non-destructive ways to probe its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of trimethylsilyl ethylcarbamate. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can confirm the connectivity of atoms within the molecule. jchps.com The trimethylsilyl (TMS) group, in particular, provides a distinct and easily recognizable signal in the ¹H NMR spectrum, typically appearing as a sharp singlet at approximately 0 ppm, which serves as a useful internal standard. weebly.comnih.gov

The ethyl group of the carbamate (B1207046) moiety gives rise to characteristic signals: a triplet corresponding to the methyl protons and a quartet for the methylene (B1212753) protons, with their coupling providing clear evidence of their adjacency. The proton attached to the nitrogen atom of the carbamate may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

In ¹³C NMR spectroscopy, each unique carbon atom in this compound produces a distinct signal, with the chemical shifts providing information about their electronic environment. oregonstate.edu The carbons of the trimethylsilyl group appear at a characteristic upfield chemical shift, while the carbonyl carbon of the carbamate functional group is observed further downfield. chemicalbook.comdocbrown.info

Beyond static structural analysis, NMR spectroscopy is invaluable for real-time reaction monitoring. doi.orgnih.gov For instance, in the synthesis of this compound, the disappearance of reactant signals and the concurrent appearance of product signals can be tracked over time to determine reaction kinetics and completion. rsc.org This dynamic approach allows for the optimization of reaction conditions and provides a deeper understanding of the reaction mechanism.

Below are tables detailing typical ¹H and ¹³C NMR chemical shifts for compounds related to or structurally similar to this compound.

Table 1: Representative ¹H NMR Spectral Data

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| (CH₃)₃Si- | ~0.0 - 0.3 | Singlet |

| -CH₂- (Ethyl) | ~3.1 - 4.2 | Quartet |

| -CH₃ (Ethyl) | ~1.1 - 1.3 | Triplet |

| N-H (Carbamate) | Variable (Broad Singlet) | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| (CH₃)₃Si- | ~(-2) - 2 |

| -CH₂- (Ethyl) | ~40 - 60 |

| -CH₃ (Ethyl) | ~14 - 16 |

| C=O (Carbamate) | ~155 - 160 |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule. gelest.com

Key characteristic absorption bands for this compound include:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹, characteristic of the amine group in the carbamate. The exact position and shape of this peak can be influenced by hydrogen bonding. researchgate.net

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the ethyl and trimethylsilyl groups.

C=O Stretch: A strong, sharp absorption band typically found between 1680 and 1750 cm⁻¹ is indicative of the carbonyl group of the carbamate.

Si-C Stretch: The trimethylsilyl group is characterized by a strong, sharp band at approximately 1250-1260 cm⁻¹ and other bands in the 750-865 cm⁻¹ region. gelest.com

C-N Stretch: This vibration usually appears in the 1200-1350 cm⁻¹ region.

C-O Stretch: The C-O single bond of the carbamate typically shows absorption in the 1000-1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O (Carbamate) | Stretch | 1680 - 1750 | Strong |

| Si-C | Stretch/Rock | ~1250 and 750-865 | Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

| C-O | Stretch | 1000 - 1300 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

For this compound that exists as a crystalline solid, X-ray crystallography provides the most definitive three-dimensional structural information. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice. The resulting electron density map allows for the accurate measurement of bond lengths, bond angles, and torsional angles. This detailed structural data is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the carbamate moiety, which govern the packing of molecules in the solid state. While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for unambiguous structure determination of crystalline organic compounds. nih.gov

Mass Spectrometry-Based Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for the analysis of this compound to determine its molecular weight, confirm its elemental composition, and analyze its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is first vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net Each separated component then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected.

GC-MS is an excellent method for assessing the purity of this compound samples. The gas chromatogram will show a major peak corresponding to the compound, with minor peaks indicating the presence of impurities. thescipub.com The mass spectrum of the main peak provides a molecular fingerprint that can be used to confirm the identity of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. wordpress.comnih.gov

Furthermore, GC-MS is instrumental in analyzing reaction mixtures during the synthesis of this compound. mdpi.comnih.gov By taking aliquots of the reaction at different time points, the progress of the reaction can be monitored by observing the decrease in starting materials and the increase in the product peak. youtube.com This allows for the identification of byproducts and the optimization of reaction conditions for higher yield and purity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful analytical technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection sensitivity and specificity of mass spectrometry. nih.gov While GC-MS is ideal for volatile compounds, LC-MS is more suitable for analyzing less volatile, thermally labile, or more polar compounds that may be present in complex mixtures containing this compound. chromforum.orgnih.gov

In LC-MS, the sample is dissolved in a liquid mobile phase and passed through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. The separated components are then introduced into the mass spectrometer for detection.

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and structural information to the analysis. actapol.netresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion) from the initial mass spectrum is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This process, often performed in a triple quadrupole or ion trap mass spectrometer, is highly selective and can be used to quantify carbamates in complex biological or environmental samples with high confidence. nih.gov While direct analysis of silyl (B83357) compounds by LC-MS can sometimes be challenging due to their potential instability in certain mobile phases, the technique is invaluable for analyzing related compounds or degradation products in complex matrices. chromforum.org

Derivatization Strategies for Enhanced MS Detection

The analysis of certain carbamates by mass spectrometry (MS), particularly when coupled with gas chromatography (GC), can be challenging due to their thermal instability and polarity. To overcome these limitations, derivatization strategies are employed. These methods involve chemically modifying the analyte to improve its volatility, thermal stability, and ionization efficiency, thereby enhancing its detection by MS. In the context of ethyl carbamate analysis, silylation is a key derivatization technique that leads to the formation of this compound.

Silylation involves the replacement of an active hydrogen atom in the carbamate molecule with a trimethylsilyl (TMS) group. researchgate.net This process significantly reduces the polarity of the compound and increases its volatility, making it amenable to GC-MS analysis. mt.com Several silylating reagents are available for this purpose, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common.

The derivatization of ethyl carbamate to this compound is a critical step for its quantitative determination in various matrices. For instance, a sensitive and rapid analytical methodology based on silylation with BSTFA followed by GC-MS has been developed for the quantification of ethyl carbamate in alcoholic beverages. nih.gov In this method, the reaction conditions, such as temperature and time, are optimized to ensure complete derivatization. nih.gov

Another common derivatization approach for carbamates involves the use of 9-xanthydrol, which reacts with the carbamate to form a fluorescent derivative suitable for HPLC with fluorescence detection. researchgate.netnih.gov While this is not a silylation method, it highlights the importance of derivatization in carbamate analysis.

The choice of derivatization reagent and reaction conditions can significantly impact the efficiency of the derivatization and the subsequent MS detection. The following table summarizes key aspects of common derivatization strategies relevant to the formation of this compound for analytical purposes.

| Derivatization Reagent | Abbreviation | Target Functional Group | Key Advantages for MS Detection | Typical Reaction Conditions |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH2, -OH | Increases volatility and thermal stability, produces characteristic mass spectra. | Heating at elevated temperatures (e.g., 80°C) for a specific duration (e.g., 30 minutes). nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -NH2, -OH | Highly volatile byproducts, effective for a wide range of compounds. mt.com | Incubation at moderate temperatures (e.g., 37°C). wikipedia.org |

| 9-Xanthydrol | - | -NH2 | Forms fluorescent derivatives for HPLC-FLD, but also used for GC-MS. researchgate.netnih.gov | Reaction in an acidic environment. rsc.org |

In Situ Reaction Monitoring Techniques

The synthesis of this compound, typically through the silylation of ethyl carbamate, can be monitored in real-time using various in situ analytical techniques. These process analytical technologies (PAT) provide valuable insights into reaction kinetics, mechanisms, and the influence of process parameters, enabling better control and optimization of the synthesis. mt.comwikipedia.org Spectroscopic methods are particularly well-suited for in situ monitoring of silylation reactions.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful non-invasive techniques for real-time monitoring of chemical reactions. nih.govrsc.org They provide information about the changes in molecular vibrations as reactants are converted into products. In the context of this compound formation, these techniques can be used to track the disappearance of the N-H bond in ethyl carbamate and the appearance of the Si-N bond in the product.

Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be employed using an immersion probe to directly monitor the reaction mixture. The disappearance of the characteristic N-H stretching and bending vibrations of the primary amide in ethyl carbamate, and the appearance of new bands corresponding to the trimethylsilyl group and the newly formed carbamate structure can be quantitatively followed over time. nih.govresearchgate.net

Raman spectroscopy offers advantages for in situ monitoring due to its low sensitivity to water and the use of fiber-optic probes. scirp.org The progress of the silylation reaction can be monitored by observing the decrease in the intensity of Raman bands associated with the starting materials and the corresponding increase in the intensity of bands characteristic of this compound. researchgate.netscirp.org For instance, the formation of Si-O-Si bonds during the cross-linking of silyl-modified polymers has been successfully monitored by observing the appearance of a peak around 583 cm⁻¹. scirp.org A similar approach could be applied to monitor the formation of the Si-N bond in this compound.

The following table outlines the potential application of vibrational spectroscopy for in situ monitoring of the formation of this compound.

| Technique | Monitored Species | Key Vibrational Bands to Monitor | Advantages for In Situ Monitoring |

|---|---|---|---|

| ATR-FTIR Spectroscopy | Ethyl Carbamate (reactant), this compound (product) | Disappearance of N-H stretching and bending bands of ethyl carbamate; Appearance of Si-N and other characteristic product bands. | Provides real-time concentration data, sensitive to changes in functional groups. nih.govresearchgate.net |

| Raman Spectroscopy | Ethyl Carbamate (reactant), this compound (product) | Decrease in Raman signals of ethyl carbamate; Increase in signals corresponding to the silylated product, such as the Si-C stretch. | Low interference from solvents like water, suitable for use with fiber-optic probes for remote monitoring. scirp.orgmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is another powerful tool for reaction monitoring, providing detailed structural information about the species in the reaction mixture over time. dntb.gov.ua For the synthesis of this compound, ¹H NMR can be particularly informative. The trimethylsilyl group gives a strong, sharp singlet signal in the upfield region of the ¹H NMR spectrum (around 0 ppm). nih.gov The appearance and integration of this signal can be used to quantify the formation of the product in real-time. Furthermore, changes in the chemical shifts of the protons on the ethyl group of the carbamate can also provide information about the progress of the reaction.

Research on Derivatives and Analogs of Trimethylsilyl Ethylcarbamate

Exploration of Alkyl and Aryl Substitutions on the Carbamate (B1207046) Moiety

Modifications involving the substitution of alkyl and aryl groups onto the carbamate portion of the molecule significantly influence its chemical behavior and stability. The nature of the group attached to the carbamate's oxygen or nitrogen atoms can alter the electronic and steric environment, leading to different reactivities.

Research into aryl O-carbamates, particularly the N,N-diethyl-O-carbamate group, has shown them to be powerful directed metalation groups (DMGs) in organic synthesis. nih.gov This functionality allows for the regioselective introduction of substituents ortho to the carbamate group on an aromatic ring, providing a strategic pathway to highly substituted phenol (B47542) derivatives. nih.gov

The metabolic lability of carbamates is also heavily influenced by their substitution patterns. Studies have indicated a general trend where aryl-OCO-NH-alkyl carbamates are significantly more prone to metabolic hydrolysis than their alkyl-OCO-NH-alkyl counterparts. nih.gov Carbamates derived from ammonia (B1221849) (alkyl-OCO-NH2) tend to be quite stable. nih.gov This differential stability is a critical consideration in fields like drug design.

| Substitution Type | Key Feature | Primary Application/Finding | Reference |

|---|---|---|---|

| Aryl O-Carbamate (e.g., Aryl-OCONEt₂) | Strong Directed Metalation Group (DMG) | Ortho-functionalization of aromatic rings | nih.gov |

| Aryl-OCO-NH-Alkyl | High metabolic lability | More susceptible to hydrolysis compared to alkyl analogs | nih.gov |

| Alkyl-OCO-NH-Alkyl | Moderate metabolic lability | Generally more stable than aryl-OCO-NH-alkyl variants | nih.gov |

| Alkyl-OCO-NH₂ | High stability | Resistant to metabolic hydrolysis | nih.gov |

N-Substituted Trimethylsilyl (B98337) Ethylcarbamate Derivatives

Substitution at the nitrogen atom of the carbamate group has led to the development of a class of powerful silylating agents known as N-substituted trimethylsilyl carbamates (NTSCs). researchgate.net These derivatives exhibit enhanced reactivity compared to the parent compound.

Structural studies on NTSCs, such as trimethylsilyl N-(4-bromophenyl)carbamate, reveal an unusually short distance between the silicon atom and the carbonyl oxygen (Si···O=C). researchgate.net This interaction suggests a pseudo-pentacoordinated state for the silicon atom, which is believed to be a key factor in their high silylating power. researchgate.net The reaction of trimethylsilyl N,N-dimethylcarbamate with various acid chlorides has also been studied, leading to the formation of mixed anhydrides. researchgate.net

| Derivative Name | Key Feature | Noted Application | Reference |

|---|---|---|---|

| Trimethylsilyl N-(4-bromophenyl)carbamate | Pseudo-pentacoordinated silicon atom | Powerful silylating agent | researchgate.net |

| Trimethylsilyl N-tert-butyl-N-phenylcarbamate | Exhibits a planar structure around the carbamate | Silylating agent | researchgate.net |

| Trimethylsilyl N,N-dimethylcarbamate | Reacts with acid chlorides | Preparation of mixed carbamic anhydrides | researchgate.net |

Development of Silyl (B83357) Carbamate Functional Silanes in Research

The silyl carbamate functional group is a component of a broader class of organofunctional silanes used extensively in materials science. These compounds act as molecular bridges between organic polymers and inorganic surfaces. wacker.com

Silyl carbamates can be prepared through various synthetic routes, including the reaction of polyol compounds with isocyanatoalkylalkoxysilanes. google.com More recent methods involve the catalytic insertion of carbon dioxide (CO₂) into the N-Si bond of silylamines to produce silyl carbamates with high atom economy. researchgate.net In industrial applications, particularly for powder coatings, adhesives, and sealants, these silanes function as crosslinkers and adhesion promoters. wacker.comgoogle.com They improve the physical and mechanical properties of materials, enhance chemical resistance, and ensure strong bonding to various substrates. wacker.comgoogle.com

| Application Area | Function of Silyl Carbamate Silane | Example Synthetic Route | Reference |

|---|---|---|---|

| Powder Coatings | Crosslinker, Adhesion Promoter | Reaction of a polyol with an isocyanatoalkylalkoxysilane | google.com |

| Adhesives & Sealants | Crosslinker for moisture-curing systems | Modification of polymers to include silane-alkoxy groups | wacker.com |

| Organic Synthesis | Intermediate for carbamate synthesis | Ruthenium-catalyzed insertion of CO₂ into silylamines | researchgate.net |

| Surface Modification | Coupling agent for fillers and substrates | Formation of siloxane bonds with inorganic surfaces | sigmaaldrich.com |

Analogues with Modified Silyl Groups

The identity of the silyl group is a critical determinant of the stability and reactivity of silyl carbamate analogs. While the trimethylsilyl (TMS) group is common, a wide array of other triorganosilyl groups have been utilized to protect alcohols and amines, and these can be incorporated into carbamate structures. nih.govgelest.com The choice of silyl group allows for tuning the molecule's properties, particularly its stability towards acidic or basic conditions.

The steric and electronic properties of the substituents on the silicon atom are key. Generally, increasing the steric bulk of the alkyl groups on the silicon atom increases the stability of the silyl ether or carbamate. nih.gov For instance, the triethylsilyl (TES) group is more sterically hindered than TMS, and the tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups are even more robust. gelest.com This hierarchy of stability allows for selective protection and deprotection strategies in complex organic syntheses. gelest.com

| Silyl Group | Abbreviation | Relative Stability (General Trend) | Key Feature | Reference |

|---|---|---|---|---|

| Trimethylsilyl | TMS | Low | Smallest and most labile silyl protecting group. gelest.com | nih.govgelest.com |

| Triethylsilyl | TES | Moderate | More sterically hindered than TMS. gelest.com | nih.govgelest.com |

| tert-Butyldimethylsilyl | TBS / TBDMS | High | Commonly used, robust protecting group. nih.gov | nih.govgelest.com |

| Triisopropylsilyl | TIPS | Very High | Offers high stability due to significant steric bulk. nih.gov | nih.govgelest.com |

| tert-Butyldiphenylsilyl | TBDPS | High | Offers high stability and is UV-active. nih.gov | nih.gov |

Future Directions in Trimethylsilyl Ethylcarbamate Chemistry Research

Integration with Emerging Synthetic Methodologies

The synthesis of trimethylsilyl (B98337) ethylcarbamate and its analogs is benefiting from the adoption of advanced synthetic strategies, including novel catalytic systems and the application of computational tools.

Recent advancements in catalysis are providing milder, more efficient, and selective methods for the synthesis of silyl (B83357) carbamates. Researchers are moving away from traditional stoichiometric reagents toward catalytic systems that offer improved atom economy and functional group tolerance.

One notable development is the use of cesium carbonate (Cs2CO3) as a promoter for the three-component coupling of an amine, carbon dioxide (CO2), and a trialkylsilyl halide. digitellinc.com This phosgene-free method has proven effective for the carbamation of various amines, successfully suppressing common side reactions. digitellinc.com The versatility of this approach has been demonstrated with a range of amines and trialkylsilyl halides. digitellinc.com

Ruthenium catalysts, in conjunction with a lithium iodide co-catalyst, have been employed for the hydrocarboxysilylation of imines using silylformates. nih.govresearchgate.netchemrxiv.org This reaction proceeds via the formal insertion of CO2 into the N-Si bond of an intermediate silyl amine, yielding silyl carbamates in excellent yields. nih.govresearchgate.netchemrxiv.org The choice of ruthenium complex was found to be critical, with [Ru(p-cymene)Cl2]2 (Ru-3) showing high efficiency. nih.govresearchgate.net

Table 1: Catalytic Systems for Silyl Carbamate (B1207046) Synthesis

| Catalyst System | Reactants | Product | Key Features |

|---|---|---|---|

| Cesium Carbonate (Cs2CO3) | Amine, CO2, Trialkylsilyl halide | Silyl Carbamate | Phosgene-free, suppresses side reactions. digitellinc.com |

| Ruthenium catalyst (e.g., Ru-3) with LiI | Imine, Silylformate (CO2 source) | Silyl Carbamate | High yields, formal insertion of CO2 into N-Si bond. nih.govresearchgate.net |

| Osmium Catalyst | Alkene, N-chloro-N-sodio-2-trimethylsilyl ethyl carbamate | N-trimethylsilylethoxycarbonyl (TeoC) protected aminoalcohols | Asymmetric aminohydroxylation, high enantiomeric excess (ee's up to 99%). researchgate.netcapes.gov.br |

Furthermore, osmium-catalyzed asymmetric aminohydroxylation has utilized N-chloro-N-sodio-2-trimethylsilyl ethyl carbamate as a nitrogen source to produce enantiomerically enriched N-trimethylsilylethoxycarbonyl (TeoC) protected aminoalcohols with high yields and enantioselectivity. researchgate.netcapes.gov.br

While specific examples for trimethylsilyl ethylcarbamate are limited, the field of biocatalysis presents a promising future direction. The use of enzymes for the synthesis of carbamates could offer unparalleled selectivity and sustainability, operating under mild, aqueous conditions. Future work will likely focus on identifying or engineering enzymes capable of catalyzing the formation of silyl carbamates from bio-based precursors.

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and optimization of synthetic routes for compounds like this compound. These computational tools can analyze vast datasets of chemical reactions to predict optimal conditions, identify novel reaction pathways, and design new molecules with desired properties.

For the broader class of carbamates, generative AI models, such as REINVENT, have been combined with structure-based design to accelerate the discovery of novel inhibitors for biological targets like the Cbl-b E3 ligase. figshare.com This approach involves iterative in silico design cycles guided by physics-based affinity predictions and ML-driven DMPK models prior to synthesis, leading to a rapid increase in potency with minimal synthesized compounds. figshare.comacs.org This methodology could be adapted to design novel silyl carbamates with specific functionalities.

AI can also be applied to predict reaction outcomes and retrosynthetic pathways. By training algorithms on existing reaction data, it's possible to forecast the success of a planned synthesis for a target silyl carbamate and suggest alternative, more efficient routes. This can significantly reduce the experimental effort and resources required for synthesis development. While direct applications to this compound are still emerging, the foundational work in applying AI to general carbamate synthesis paves the way for future research in this area. researchgate.net

Advancements in Sustainable Synthesis of Silyl Carbamates

The principles of green chemistry are increasingly influencing the synthesis of silyl carbamates, with a focus on reducing hazardous reagents, minimizing waste, and utilizing renewable resources. numberanalytics.com

A key area of progress is the development of phosgene-free synthetic routes. digitellinc.com Traditional methods for carbamate synthesis often rely on highly toxic phosgene (B1210022) or its derivatives. Modern alternatives utilize carbon dioxide (CO2) as a C1 building block, which is an abundant, non-toxic, and renewable carbon source. digitellinc.comrsc.org For instance, the reaction of silylamines with supercritical CO2 (scCO2) provides a clean and efficient method for producing O-silylcarbamates. rsc.org This process avoids the use of hazardous solvents and reagents, aligning with green chemistry principles. rsc.orggrowkudos.com

Another sustainable approach involves the transesterification of O-methyl-N-aryl carbamates with various alcohols in the presence of their respective alkoxide catalysts. rsc.org This method is selective and follows first-order kinetics, offering a more environmentally friendly pathway to a variety of carbamates. rsc.org

The use of catalytic systems, as discussed in section 7.1.1, also contributes significantly to sustainability by enabling reactions to proceed under milder conditions with lower energy consumption and waste generation. nih.govresearchgate.netnumberanalytics.com For example, the rhodium-catalyzed reaction of amines, CO2, and hydrosilanes presents a sustainable pathway to silylcarbamates. unizar.es Future research will likely focus on catalysts based on earth-abundant metals and the use of bio-based solvents and starting materials to further enhance the sustainability profile of silyl carbamate synthesis.

Novel Applications in Materials Science and Polymer Chemistry Research

The unique properties of the trimethylsilyl group and the carbamate linkage are being leveraged to create advanced materials and polymers with novel functionalities. Silyl carbamates, including this compound derivatives, serve as valuable building blocks and crosslinking agents in polymer chemistry.

One significant application is in the development of reprocessable and shape-memory polymers. Polyethylene (PE) has been crosslinked using polysilsesquioxane (PSSQ) segments formed from PE copolymers bearing triethoxysilane (B36694) groups. colab.ws The initial functionalization of the PE copolymer involves reacting its hydroxyl groups with 3-isocyanatopropyltriethoxysilane, forming a carbamate linkage. colab.ws The resulting networks exhibit excellent shape memory properties and can be reprocessed due to the dynamic nature of the silyl ether and carbamate bonds, which can undergo metathesis and transcarbamoylation, respectively. colab.ws

Silyl-containing protecting groups, such as the 2-(trimethylsilyl)ethoxycarbonyl (TEOC) group, are also finding utility in the design of self-immolative polymers. rsc.org These materials are designed to depolymerize into small molecules in response to a specific trigger, such as the fluoride (B91410) ion. The disassembly of silyl-containing ethoxycarbamates upon fluoride exposure has been studied, providing kinetic data essential for the design of smart materials that can release cargo or degrade on demand. rsc.org

Future research is expected to explore the incorporation of this compound and related structures into a wider range of polymer backbones to create materials with tailored properties, such as enhanced thermal stability, hydrophobicity, and stimuli-responsiveness. Their use as adhesion promoters and surface modifiers in composites and coatings also represents a promising area of investigation. cfsilicones.comchemscene.com

Interdisciplinary Research with Biological Systems (excluding clinical human trials)

The intersection of silyl carbamate chemistry and biology is a burgeoning field, with applications ranging from the modification of biomolecules to the development of new tools for chemical biology. chemscene.com The stability and cleavage properties of silyl carbamates make them particularly useful as protecting groups and cleavable linkers in biological contexts.

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a key area for the application of silyl carbamates. acs.orgnih.govresearchgate.net The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group, for example, can be used to "cage" or inactivate a biologically active molecule. acs.org The active molecule can then be released at a specific time and place by introducing a cleavage agent, such as fluoride ions, that is bioorthogonal. rsc.orgacs.org This "click-to-release" strategy allows for precise spatiotemporal control over biological processes. acs.org

Silyl carbamates are also used in the synthesis of prodrugs, where a carbamate linkage masks a bioactive amine. nih.gov Palladium-labile protecting groups, including carbamates, have been used to create prodrugs of cytotoxic agents that can be activated locally by a palladium catalyst, a concept explored in preclinical models. nih.gov Furthermore, silyl carbamates are used to modify biomolecules to study their interactions and functions within biological systems.

Future directions in this interdisciplinary area include the design of novel silyl carbamate-based linkers for antibody-drug conjugates, the development of new bioorthogonal cleavage strategies that respond to different stimuli, and the use of these compounds to probe complex biological pathways. The ability to tune the stability and cleavage kinetics of the silyl carbamate group by modifying the silicon substituents will be crucial for these advancements. chemrxiv.org

Q & A

Q. What are the established synthetic routes for Trimethylsilyl ethylcarbamate, and how can reaction conditions be optimized to minimize by-products?

this compound is typically synthesized via silylation of ethylcarbamate using trimethylsilyl chloride or related reagents. Key steps include:

- Reagent selection : Trimethylsilyl triflate or hexamethyldisilazane (HMDS) may enhance silylation efficiency compared to trimethylsilyl chloride .

- Solvent optimization : Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to avoid hydrolysis of the silylating agent.

- Temperature control : Reactions are often conducted at 0–25°C to balance reaction rate and by-product formation.

- Purification : Column chromatography or recrystallization is used to isolate the product. By-products (e.g., unreacted ethylcarbamate) can be minimized by using excess silylating agent and inert atmospheres.

Q. What analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- NMR spectroscopy : <sup>1</sup>H NMR typically shows signals for the trimethylsilyl group (δ 0.1–0.3 ppm) and ethylcarbamate protons (δ 1.2–1.4 ppm for CH3CH2 and δ 3.3–3.5 ppm for NHCH2). <sup>13</sup>C NMR confirms the carbamate carbonyl (δ 155–160 ppm) and silyl methyl groups (δ 0–5 ppm) .

- GC-MS : Electron impact ionization fragments the trimethylsilyl group (m/z 73), aiding structural confirmation. Retention indices and NIST library matching enhance reliability .

- IR spectroscopy : A strong absorption band near 1700 cm<sup>−1</sup> confirms the carbamate C=O stretch.

Q. How does the stability of this compound vary under different storage conditions?

- Moisture sensitivity : Hydrolysis of the silyl group occurs rapidly in aqueous environments, regenerating ethylcarbamate. Storage under anhydrous conditions (e.g., molecular sieves) is critical .

- Thermal stability : Decomposition above 80°C releases trimethylsilanol and ethyl isocyanate, necessitating refrigeration for long-term stability.

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound’s reactivity in nucleophilic substitution reactions?

- Variable control : Monitor solvent polarity (e.g., DMF vs. THF) and temperature to assess their impact on reaction kinetics.

- Nucleophile selection : Compare primary vs. secondary amines to evaluate steric and electronic effects on carbamate cleavage .

- Quantitative analysis : Use <sup>19</sup>F NMR or HPLC with UV detection to track reaction progress and by-product formation.

- Safety protocols : Ensure proper ventilation due to potential release of volatile by-products like ethyl isocyanate .

Q. How can contradictory data on this compound’s solubility in polar aprotic solvents be resolved?

Discrepancies in solubility reports (e.g., DMSO vs. acetonitrile) may arise from:

- Impurity interference : Residual moisture or unreacted silylating agents can alter solubility. Pre-purify solvents via distillation or molecular sieves.

- Measurement methods : Use gravimetric analysis (saturation concentration) instead of visual inspection for accuracy.

- Temperature effects : Document solubility at 25°C vs. 40°C, as silyl ethers often exhibit inverse temperature-dependent solubility .

Q. What methodologies are suitable for comparative studies of this compound’s reactivity versus other silylated carbamates?

- Kinetic studies : Conduct competition experiments under identical conditions (e.g., equimolar mixtures of this compound and tert-butyl silyl carbamates) with GC-MS or <sup>1</sup>H NMR monitoring .

- Computational modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the silyl-oxygen bond, correlating with experimental reactivity trends.

- Thermogravimetric analysis (TGA) : Compare thermal decomposition profiles to assess relative stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.